2-[(2-Chlorophenyl)(1,1-dioxido-1,2-benzothiazol-3-yl)amino]ethyl 3,4-dimethoxybenzoate
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Overview
Description
2-[2-CHLORO(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)ANILINO]ETHYL 3,4-DIMETHOXYBENZOATE is a complex organic compound that features a benzisothiazole ring, a chlorinated aniline group, and a dimethoxybenzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-CHLORO(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)ANILINO]ETHYL 3,4-DIMETHOXYBENZOATE typically involves multiple steps:
Formation of the Benzisothiazole Ring: This step involves the cyclization of appropriate precursors under oxidative conditions.
Coupling with Aniline: The chlorinated benzisothiazole is then coupled with aniline derivatives under basic conditions.
Esterification: The final step involves the esterification of the resulting compound with 3,4-dimethoxybenzoic acid using standard esterification techniques, such as the use of a dehydrating agent like dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzisothiazole ring.
Reduction: Reduction reactions can target the nitro groups if present in derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
2-[2-CHLORO(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)ANILINO]ETHYL 3,4-DIMETHOXYBENZOATE has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Materials Science: The compound’s unique structure makes it a candidate for use in the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in research to understand its interactions with biological macromolecules and its potential as a biochemical probe.
Mechanism of Action
The mechanism of action of 2-[2-CHLORO(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)ANILINO]ETHYL 3,4-DIMETHOXYBENZOATE involves its interaction with specific molecular targets. The benzisothiazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The compound may also interfere with cellular pathways by binding to DNA or proteins, leading to altered cellular functions .
Comparison with Similar Compounds
Similar Compounds
- 2-[2-Bromo(1,1-dioxo-1H-1,2-benzisothiazol-3-yl)anilino]ethyl 3,4-dimethoxybenzoate
- 2-[2-Fluoro(1,1-dioxo-1H-1,2-benzisothiazol-3-yl)anilino]ethyl 3,4-dimethoxybenzoate
Uniqueness
The unique combination of the benzisothiazole ring, chlorinated aniline, and dimethoxybenzoate ester in 2-[2-CHLORO(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)ANILINO]ETHYL 3,4-DIMETHOXYBENZOATE provides distinct chemical properties that are not found in its analogs. This uniqueness makes it a valuable compound for specific applications in medicinal chemistry and materials science .
Properties
Molecular Formula |
C24H21ClN2O6S |
---|---|
Molecular Weight |
501.0 g/mol |
IUPAC Name |
2-(2-chloro-N-(1,1-dioxo-1,2-benzothiazol-3-yl)anilino)ethyl 3,4-dimethoxybenzoate |
InChI |
InChI=1S/C24H21ClN2O6S/c1-31-20-12-11-16(15-21(20)32-2)24(28)33-14-13-27(19-9-5-4-8-18(19)25)23-17-7-3-6-10-22(17)34(29,30)26-23/h3-12,15H,13-14H2,1-2H3 |
InChI Key |
BDHIPSFTYNUZFL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)OCCN(C2=CC=CC=C2Cl)C3=NS(=O)(=O)C4=CC=CC=C43)OC |
Origin of Product |
United States |
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